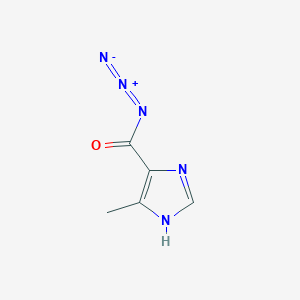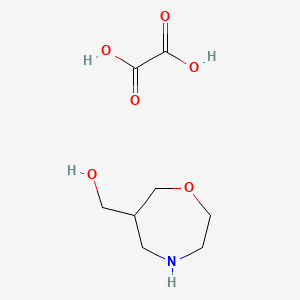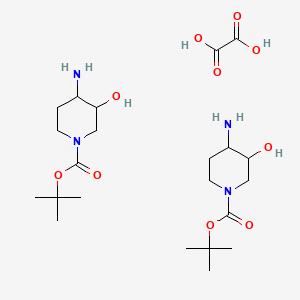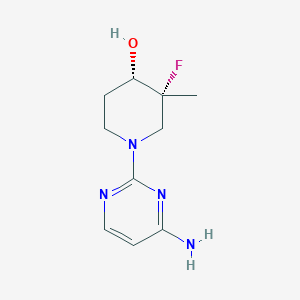
4-methyl-1H-Imidazole-5-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1H-Imidazole-5-carbonyl azide is a chemical compound with the molecular formula C5H5N5O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-Imidazole-5-carbonyl azide typically involves the reaction of 4-methyl-1H-imidazole-5-carboxylic acid with a suitable azide source, such as sodium azide, under specific reaction conditions. The process often requires the use of a dehydrating agent like thionyl chloride to facilitate the formation of the azide group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-Imidazole-5-carbonyl azide can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used to substitute the azide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-1H-Imidazole-5-carbonyl azide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-Imidazole-5-carbonyl azide involves its interaction with specific molecular targets, such as enzymes or receptors. The azide group can undergo chemical transformations that enable the compound to bind to or modify these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-Imidazole-5-carboxaldehyde: A related compound with an aldehyde group instead of an azide group.
4-Methyl-1H-Imidazole-5-carboxylic acid: The precursor to 4-Methyl-1H-Imidazole-5-carbonyl azide.
4-Methyl-1H-Imidazole: The parent imidazole compound without additional functional groups.
Uniqueness
This compound is unique due to the presence of the azide group, which imparts distinct reactivity and potential applications compared to its analogs. The azide group allows for a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
71704-68-2 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
5-methyl-1H-imidazole-4-carbonyl azide |
InChI |
InChI=1S/C5H5N5O/c1-3-4(8-2-7-3)5(11)9-10-6/h2H,1H3,(H,7,8) |
InChI Key |
IDEIHGRHKDPZHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)


![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)



![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)






